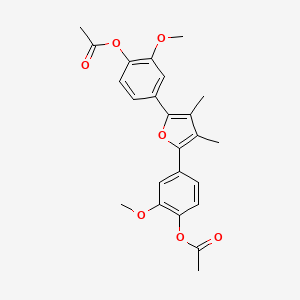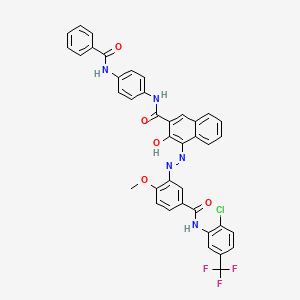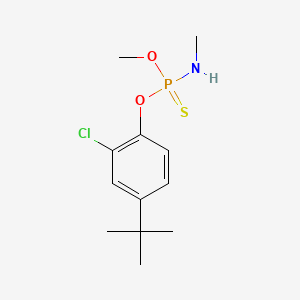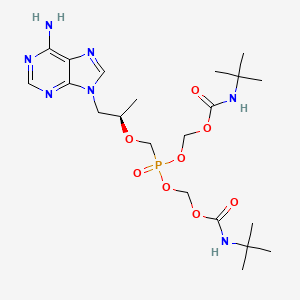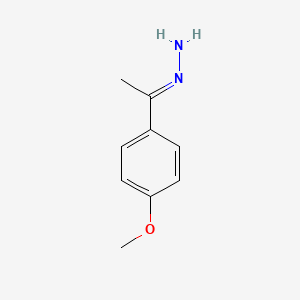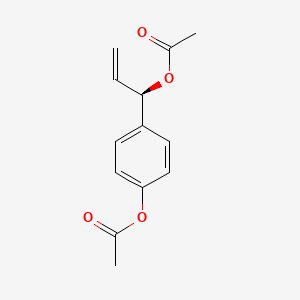
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple methoxy groups and an aporphine skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Aporphine Skeleton: This step involves the cyclization of precursor molecules to form the aporphine core.
Methoxylation: Introduction of methoxy groups at specific positions on the aporphine skeleton.
Acetamide Formation: The final step involves the attachment of the acetamide group to the aporphine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to speed up the reaction.
Purification Steps: Techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the aporphine core to form different derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced aporphine derivatives.
Substitution: Formation of substituted aporphine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of signaling pathways involved in inflammation, pain, and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)benzamide hydrochloride
- N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)acetamide
Uniqueness
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is unique due to its specific combination of functional groups and its aporphine skeleton
Propiedades
Número CAS |
74626-45-2 |
|---|---|
Fórmula molecular |
C24H31ClN2O5 |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O5.ClH/c1-13(27)25-12-17-15-7-8-26(2)18-9-14-10-19(28-3)20(29-4)11-16(14)22(21(15)18)24(31-6)23(17)30-5;/h10-11,18H,7-9,12H2,1-6H3,(H,25,27);1H/t18-;/m0./s1 |
Clave InChI |
UHDBVCCQRQESQI-FERBBOLQSA-N |
SMILES isomérico |
CC(=O)NCC1=C2CCN([C@@H]3C2=C(C4=CC(=C(C=C4C3)OC)OC)C(=C1OC)OC)C.Cl |
SMILES canónico |
CC(=O)NCC1=C2CCN(C3C2=C(C4=CC(=C(C=C4C3)OC)OC)C(=C1OC)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





